molecular formula C8H8Br2 B2492435 1-Bromo-2-(bromomethyl)-3-methylbenzene CAS No. 75366-10-8

1-Bromo-2-(bromomethyl)-3-methylbenzene

Cat. No.: B2492435
CAS No.: 75366-10-8
M. Wt: 263.96
InChI Key: IBNHZINTTYTGJB-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a methyl group is substituted at the 3 position. This compound is also known as 3-methyl-1,2-dibromobenzene. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene can be achieved through several methods:

    Bromination of 3-methylbenzyl chloride: This method involves the bromination of 3-methylbenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Direct bromination of 3-methylbenzene: Another method involves the direct bromination of 3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide. This reaction is usually conducted at low temperatures to control the regioselectivity and prevent over-bromination.

Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reacting with sodium hydroxide can yield 3-methyl-2-hydroxybenzyl bromide.

    Elimination reactions: The compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of 3-methylstyrene.

    Oxidation reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-methylbenzene has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Material science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological studies: It serves as a building block for the synthesis of biologically active molecules and probes used in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbenzene in chemical reactions involves the electrophilic nature of the bromine atoms. The bromine atoms can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-3-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-2-methylbenzene: This compound has only one bromine atom and is less reactive in nucleophilic substitution reactions compared to this compound.

    1-Bromo-3-methylbenzene: Similar to 1-Bromo-2-methylbenzene, this compound has a different substitution pattern, affecting its reactivity and applications.

    1,2-Dibromobenzene: This compound lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and steric hindrance, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNHZINTTYTGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75366-10-8
Record name 1-bromo-2-(bromomethyl)-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-o-xylene (15 g, 81 mmol), N-bromo succinimid (15.1 g, 85.1 mmol), dibenzoylperoxid (0.65 g) and tetrachloromethane (150 ml) was refluxed for 5 hours. After filtration the filtrate was washed with sodium hydrogensulfite and water. The organic layer was dried over sodium sulfate and evaporated in vacuo. Chromatography (SiO2) (petroleum ether:ethyl acetate, 100:4) gave a 16.8 g fraction of a mixture containing 45% of the title compound. This mixture was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
45%

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